molecular formula C17H20N2O B1269981 N-(4-aminophenyl)-4-tert-butylbenzamide CAS No. 129488-55-7

N-(4-aminophenyl)-4-tert-butylbenzamide

Cat. No. B1269981
CAS RN: 129488-55-7
M. Wt: 268.35 g/mol
InChI Key: VBKLQORCYTWUFQ-UHFFFAOYSA-N
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Description

The compound “N-(4-aminophenyl)-4-tert-butylbenzamide” likely contains an amide group (CONH2) attached to a benzene ring, which is substituted with an amino group (NH2) at the 4th position and a tert-butyl group at the other benzene ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through nucleophilic acyl substitution or amide coupling reactions .


Molecular Structure Analysis

The molecular structure of similar compounds, such as 4-aminobiphenyl, has been studied using Density Functional Theory .


Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. For instance, 4-aminophenol, a related compound, is a white solid at room temperature and turns purple on contact with air .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, some aminophenyl-based compounds have been found to inhibit DNA methylation .

Future Directions

The future directions would depend on the specific properties and potential applications of the compound. For instance, piperidine derivatives, which include a variety of aminophenyl-based compounds, have been the subject of recent advances in synthesis and pharmacological applications .

properties

IUPAC Name

N-(4-aminophenyl)-4-tert-butylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O/c1-17(2,3)13-6-4-12(5-7-13)16(20)19-15-10-8-14(18)9-11-15/h4-11H,18H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBKLQORCYTWUFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60352214
Record name N-(4-aminophenyl)-4-tert-butylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-aminophenyl)-4-tert-butylbenzamide

CAS RN

129488-55-7
Record name N-(4-aminophenyl)-4-tert-butylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4.5 g. (0.015 mol) 4-(1,1-Dimethylethyl)-N-(4-nitrophenyl)-benzamide (Example 15 ) are hydrogenated at normal pressure and ambient temperature in the presence of 0.5 g. 10% palladium on charcoal. After 30 minutes, the reaction mixture is filtered and the filtrate is evaporated in a vacuum. The residue is digested with ligroin and filtered off with suction. There are obtained 3.4 g. (85% of theory) of the title compound; m.p. 111°-113° C.
Quantity
0.015 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

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